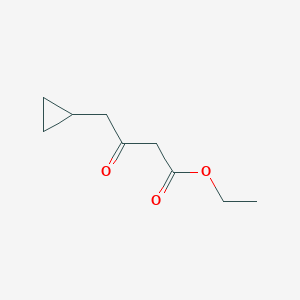

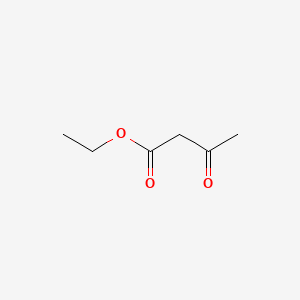

Ethyl 4-cyclopropyl-3-oxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyclopropyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAYBTYUFUUVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610747 | |

| Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630399-84-7 | |

| Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-cyclopropyl-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 4-cyclopropyl-3-oxobutanoate" CAS number

An In-depth Technical Guide to Ethyl 4-cyclopropyl-3-oxobutanoate

CAS Number: 630399-84-7

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical role in modern pharmaceutical design, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Value of a Unique Scaffold

This compound is a β-keto ester distinguished by the presence of a cyclopropyl ring. This seemingly simple structural feature is of profound importance in contemporary drug discovery. The cyclopropyl group, a conformationally constrained and lipophilic bioisostere, is increasingly incorporated into drug candidates to enhance critical pharmacological properties.[1] Its rigid three-dimensional structure can improve binding affinity to biological targets, increase metabolic stability by blocking sites of oxidation, and favorably modulate physicochemical properties like solubility and membrane permeability.[1]

This molecule combines the synthetic versatility of the β-keto ester moiety—a staple in carbon-carbon bond formation—with the advantageous pharmacological profile conferred by the cyclopropyl ring. As such, it serves as a high-value starting material for the synthesis of complex heterocyclic systems and other scaffolds central to the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's properties is the foundation of its effective application. Key identifiers and properties for this compound are summarized below.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 630399-84-7 | [2][3][4][5] |

| Molecular Formula | C₉H₁₄O₃ | [2][4][5] |

| Molecular Weight | 170.21 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-CYCLOPROPYL-3-OXO-BUTYRIC ACID ETHYL ESTER, Ethyl 4-cyclopropyl-3-oxobutyrate | [2][4][5] |

| Physical Form | Liquid | [6] |

| InChIKey | CIAYBTYUFUUVDE-UHFFFAOYSA-N | [2][4][6] |

| SMILES | CCOC(=O)CC(=O)CC1CC1 | [4] |

Predicted Spectroscopic Data

While a publicly available, verified ¹H NMR spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure. This predictive analysis is crucial for reaction monitoring and final product confirmation.

-

¹H NMR (Predicted):

-

~0.2-0.6 ppm (m, 4H): Methylene protons (-CH₂-) of the cyclopropyl ring.

-

~0.8-1.1 ppm (m, 1H): Methine proton (-CH-) of the cyclopropyl ring.

-

~1.25 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl ester group.

-

~2.7 ppm (d, 2H): Methylene protons (-CH₂-) adjacent to the cyclopropyl group.

-

~3.5 ppm (s, 2H): Methylene protons (-CH₂-) between the two carbonyl groups (keto-enol tautomerism will affect this signal).

-

~4.2 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl ester group.

-

Synthesis Methodology: A Mechanistic Perspective

The synthesis of β-keto esters like this compound is classically achieved via the Claisen Condensation . This powerful carbon-carbon bond-forming reaction provides a reliable and scalable route to this key intermediate.

The Crossed Claisen Condensation Pathway

A highly effective method for preparing this specific molecule is a "crossed" Claisen condensation. This approach involves two different ester reactants: one that can form an enolate (the nucleophile) and another that acts as the acylating agent (the electrophile).

Proposed Reactants:

-

Ethyl acetate: Provides the enolizable α-protons to act as the nucleophile.

-

Ethyl cyclopropylacetate: Acts as the electrophilic acylating agent.

The causality behind this choice is to ensure a controlled reaction. If a self-condensation of ethyl cyclopropylacetate were attempted, it would also work, but the crossed reaction provides an alternative strategy often used to maximize yield and minimize side products depending on reagent availability and reactivity.

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting and optimizing the synthesis. The process is a self-validating system where each step logically enables the next, driven by fundamental principles of acidity and nucleophilicity.

-

Step 1: Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) to prevent transesterification, deprotonates the α-carbon of ethyl acetate. This is a reversible step, but the resulting enolate is a potent nucleophile.[2][3]

-

Step 2: Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl cyclopropylacetate, forming a tetrahedral intermediate.[2]

-

Step 3: Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling the ethoxide (-OEt) leaving group and forming the β-keto ester product.[2][7]

-

Step 4: Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic protons on the central methylene group (pKa ≈ 11). The ethoxide by-product from Step 3 immediately deprotonates this position.[7] This irreversible acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium-controlled sequence to completion.[8]

-

Step 5: Acidic Workup: A final aqueous acid wash is required to protonate the resulting enolate, yielding the final neutral product, this compound.

Representative Experimental Protocol

This protocol is a representative procedure based on established methodologies for Claisen condensations.[8][9]

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium ethoxide (1.0 eq) and anhydrous ethanol.

-

Reagent Addition: A mixture of ethyl acetate (1.0 eq) and ethyl cyclopropylacetate (1.0 eq) is added dropwise to the stirred base suspension at room temperature.

-

Reaction: The mixture is gently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, the reaction mixture is poured into a beaker of ice water and acidified to a pH of ~5-6 with dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a versatile synthon for creating molecules with high therapeutic potential.

Synthesis of Heterocyclic Scaffolds

β-keto esters are cornerstone reactants for synthesizing a wide array of heterocycles, which form the core of countless approved drugs.[10] Condensation reactions with dinucleophiles such as hydrazines, ureas, or amidines can yield pyrazoles, pyrimidines, and other important ring systems. The attached cyclopropyl group is carried through the synthesis, imparting its beneficial properties to the final active pharmaceutical ingredient (API).

For instance, the structurally similar intermediate, Ethyl 4-methoxy-3-oxobutanoate, is an indispensable building block in the synthesis of Dolutegravir , a critical antiretroviral medication for the treatment of HIV. This provides a powerful precedent for the potential of this compound in constructing novel APIs for various disease targets.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential for ensuring researcher safety.

Hazard Identification

According to GHS classifications, this compound is associated with the following hazards:

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing vapors or mist.[2][5]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis, rooted in the robust and well-understood Claisen condensation, is both practical and scalable. The molecule's structure thoughtfully combines the proven synthetic flexibility of a β-keto ester with the highly sought-after pharmacological advantages of the cyclopropyl moiety. For research teams engaged in the rational design of small-molecule drugs, this compound represents a valuable starting point for developing next-generation therapeutics with potentially enhanced efficacy, improved metabolic stability, and superior pharmacokinetic profiles.

References

- University of California, Irvine. (n.d.).

-

Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H14O3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. PubChem Compound Database. Retrieved from [Link]

-

JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Sandoo. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 630399-84-7 | this compound. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. Retrieved from [Link]

Sources

- 1. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 2. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 3. byjus.com [byjus.com]

- 4. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 630399-84-7 [sigmaaldrich.cn]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 4-cyclopropyl-3-oxobutanoate: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

Ethyl 4-cyclopropyl-3-oxobutanoate is a pivotal chemical intermediate whose unique structural amalgamation of a cyclopropyl ring and a β-ketoester functionality renders it a valuable building block in modern medicinal chemistry. The cyclopropyl moiety is a well-established bioisostere and conformational constraint tool, known to enhance metabolic stability, binding affinity, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. This guide provides an in-depth analysis of the physicochemical properties, synthesis, chemical reactivity, and strategic applications of this compound, with a focus on its role in the development of novel therapeutics.

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for medicinal chemists, with the cyclopropyl group being a particularly noteworthy example. Its incorporation into molecular scaffolds can profoundly influence a compound's properties by:

-

Enhancing Metabolic Stability: The high C-H bond dissociation energy within the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.

-

Improving Potency: The rigid, three-dimensional nature of the ring can lock a molecule into a bioactive conformation, leading to more favorable and lower-energy binding to target proteins.

-

Modulating Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and aqueous solubility.

-

Serving as a Bioisostere: It can act as a stable replacement for other functional groups, like alkenes or gem-dimethyl groups, while introducing unique conformational and electronic features.

This compound serves as a readily available scaffold that combines these benefits with the versatile reactivity of a β-ketoester, making it a key intermediate for constructing more complex pharmaceutical agents.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the foundation of its effective application in synthesis and drug design.

Key Identifiers and Properties

| Property | Value | Reference(s) |

| Molecular Weight | 170.21 g/mol | |

| Molecular Formula | C₉H₁₄O₃ | |

| IUPAC Name | This compound | |

| CAS Number | 630399-84-7 | |

| Canonical SMILES | CCOC(=O)CC(=O)CC1CC1 | |

| Physical Form | Liquid | |

| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | |

| Density | 1.081 ± 0.06 g/cm³ |

Structural Features and Reactivity Centers

The molecule's utility stems from two primary structural features: the cyclopropyl ring and the β-ketoester system.

Caption: Key functional regions of this compound.

The methylene protons situated between the two carbonyl groups (α-protons) are particularly acidic, allowing for easy deprotonation to form a resonance-stabilized enolate. This enolate is a potent nucleophile, serving as the entry point for a wide range of synthetic transformations.

Synthesis and Manufacturing

While multiple synthetic routes are conceivable, a highly efficient and common strategy for constructing β-ketoesters involves the acylation of an appropriate ester enolate.

Proposed Synthetic Pathway: Acylation of Ethyl Cyclopropylacetate

A robust and scalable synthesis can be envisioned via the Claisen condensation-type reaction of ethyl cyclopropylacetate. This method leverages commercially available starting materials and well-understood reaction mechanisms.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative, based on established chemical principles for Claisen condensations, and should be optimized for specific laboratory conditions.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

-

Enolate Formation: Add ethyl cyclopropylacetate (1.0 equivalent) dropwise to the stirred suspension at room temperature. The mixture is then heated to reflux for 1-2 hours to ensure complete formation of the corresponding enolate.

-

Acylation: Cool the reaction mixture to 0-5 °C. Slowly add ethyl acetate (1.5 equivalents) dropwise, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 1M aqueous hydrochloric acid until the pH is acidic (~pH 4-5).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound makes it a valuable precursor for a variety of more complex molecular architectures, particularly heterocyclic systems commonly found in pharmaceuticals.

Alkylation at the α-Carbon

The acidic α-protons can be readily removed by a suitable base (e.g., NaH, LDA) to form a nucleophilic enolate, which can then be alkylated with various electrophiles. This provides a direct route to introduce further diversity at the C2 position.

Knoevenagel Condensation

The active methylene group can participate in Knoevenagel condensations with aldehydes or ketones, catalyzed by a weak base. This reaction forms a new carbon-carbon double bond, providing access to α,β-unsaturated ketoesters.

Synthesis of Heterocycles

β-Ketoesters are classic starting materials for the synthesis of a wide array of heterocycles. For example, condensation with hydrazines can yield pyrazoles, reaction with ureas or thioureas can form pyrimidines, and the Hantzsch pyridine synthesis can be employed to create substituted dihydropyridines. These heterocyclic cores are ubiquitous in medicinal chemistry.

Decarboxylation

Under acidic or basic conditions with heating, the ester can be hydrolyzed and subsequently decarboxylated to yield cyclopropyl methyl ketone. This ketone is itself a valuable intermediate in the synthesis of antivirals and other APIs.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

GHS Hazard Statements: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid breathing vapors or mist.

-

Store in a tightly sealed container in a cool, dry place.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is more than a simple organic molecule; it is a strategic tool for drug discovery professionals. Its structure provides a gateway to novel compounds that benefit from the proven advantages of the cyclopropyl moiety. By understanding its properties, synthesis, and reactivity, researchers can leverage this versatile building block to accelerate the development of the next generation of therapeutics with enhanced efficacy and improved safety profiles.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 4-cyclopropyl-3-oxobutanoate

Abstract

Ethyl 4-cyclopropyl-3-oxobutanoate is a functionalized β-keto ester, a class of compounds widely utilized as versatile building blocks in organic synthesis. Accurate structural elucidation and purity assessment are paramount for their effective use in research and development, particularly within the pharmaceutical industry. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing unambiguous structural information and quantitative data. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, including an exploration of its keto-enol tautomerism. We further provide field-proven experimental protocols for high-quality data acquisition and discuss the application of advanced techniques such as DEPT-135 and Quantitative NMR (qNMR) for comprehensive characterization.

Molecular Structure and Keto-Enol Tautomerism

This compound (C₉H₁₄O₃, MW: 170.21 g/mol ) possesses a unique structure combining a cyclopropyl moiety, a β-keto ester system, and an ethyl ester group.[1] A key characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. The interconversion is typically slow on the NMR timescale, allowing for the simultaneous observation of both forms in solution.[2]

In standard deuterated solvents like chloroform (CDCl₃), the keto form is generally the major species due to the stability of its carbon-oxygen double bonds. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, but its population is often minor. The precise keto:enol ratio is solvent-dependent.

Caption: Keto-enol tautomerism of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) are key to assigning each signal. The following predictions are based on established chemical shift principles for the constituent functional groups.[3][4][5]

Caption: Labeled protons for ¹H NMR assignment of the keto tautomer.

Table 1: Predicted ¹H NMR Data (Keto Form in CDCl₃)

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Hₐ | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Aliphatic methyl group coupled to the two Hᵦ protons. |

| Hᵦ | -O-CH₂ -CH₃ | ~4.18 | Quartet (q) | 2H | Methylene protons deshielded by the adjacent ester oxygen, coupled to the three Hₐ protons. |

| H꜀ | -C(=O)-CH₂ -C(=O)- | ~3.45 | Singlet (s) | 2H | Active methylene protons situated between two electron-withdrawing carbonyl groups, resulting in a significant downfield shift. No adjacent protons for coupling. |

| Hₔ | -C(=O)-CH₂ -Cyclopropyl | ~2.70 | Doublet (d) | 2H | Methylene protons alpha to a ketone, deshielded. Coupled to the single Hₑ proton on the cyclopropyl ring. |

| Hₑ | Cyclopropyl-CH | ~1.05 | Multiplet (m) | 1H | Methine proton of the cyclopropyl ring, coupled to Hₔ and the four cyclopropyl methylene protons (Hբ, H₉). |

| Hբ, H₉ | Cyclopropyl-CH₂ | 0.3 - 0.7 | Multiplet (m) | 4H | Diastereotopic methylene protons of the cyclopropyl ring. They reside in a highly shielded environment due to the ring current effect, resulting in a characteristic upfield shift.[6] |

Predicted ¹³C NMR and DEPT-135 Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for determining the multiplicity of each carbon, distinguishing between CH₃/CH (positive phase), CH₂ (negative phase), and quaternary C (absent) signals.[7][8][9]

Table 2: Predicted ¹³C NMR and DEPT-135 Data (Keto Form in CDCl₃)

| Carbon | Predicted δ (ppm) | DEPT-135 Phase | Rationale |

| Ester C =O | ~167 | Absent | Quaternary ester carbonyl carbon, typically found in the 160-185 ppm range.[10] |

| Ketone C =O | ~202 | Absent | Quaternary ketone carbonyl carbon, which is more deshielded than the ester carbonyl and appears further downfield.[10] |

| -O-C H₂-CH₃ | ~61 | Negative | Methylene carbon bonded to the highly electronegative ester oxygen. |

| -C(=O)-C H₂-C(=O)- | ~50 | Negative | Active methylene carbon, deshielded by two adjacent carbonyl groups. |

| -C(=O)-C H₂-Cyclopropyl | ~48 | Negative | Methylene carbon alpha to the ketone carbonyl. |

| -O-CH₂-C H₃ | ~14 | Positive | Aliphatic methyl carbon of the ethyl ester group. |

| Cyclopropyl-C H | ~17 | Positive | Methine carbon of the cyclopropyl ring. |

| Cyclopropyl-C H₂ | ~9 | Negative | Methylene carbons of the cyclopropyl ring, characteristically shifted upfield.[11] |

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and optimized instrument parameters.[12] The following protocol provides a robust framework for the analysis of this compound.

Caption: Standard workflow for NMR data acquisition and analysis.

4.1. Sample Preparation

-

Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13]

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Use approximately 0.6-0.7 mL of solvent.[14]

-

Dissolution: Dissolve the sample in the solvent within a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Internal Standard: Add a small amount of an internal standard for chemical shift referencing, such as tetramethylsilane (TMS, δ = 0.00 ppm).[2]

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube, ensuring no solid particulates are introduced. Solid particles can degrade the magnetic field homogeneity and thus the spectral resolution.[13] The final solution height should be approximately 4-5 cm.[12]

4.2. Data Acquisition

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" (homogenized) to maximize spectral resolution, resulting in sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for longitudinal relaxation. For quantitative work, this delay must be at least 5 times the longest T₁ relaxation time of any proton being measured.

-

Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C and DEPT-135 Acquisition:

-

Pulse Sequence: A standard pulse-acquire sequence with proton decoupling is used for ¹³C. A specific DEPT-135 pulse sequence is used to obtain multiplicity information.[15]

-

Spectral Width: A wider spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.

-

Relaxation Delay (d1): Quaternary carbons can have long T₁ relaxation times. A longer delay (e.g., 5-10 seconds) is often necessary for accurate integration, though it increases experiment time.

-

4.3. Data Processing

-

Fourier Transform (FT): The raw time-domain data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative ratio of protons contributing to each signal.

Advanced Application: Quantitative NMR (qNMR) for Purity Assessment

For drug development and quality control, determining the absolute purity of a compound is critical. Quantitative NMR (qNMR) is a powerful primary analytical method for this purpose.[16] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[17][18]

Methodology:

-

Internal Standard Selection: A high-purity, stable, and non-reactive internal standard (e.g., maleic acid, dimethyl sulfone) with known mass is chosen. The standard should have at least one signal that is sharp, well-resolved, and does not overlap with any analyte signals.[19]

-

Sample Preparation: A precise mass of the analyte and the internal standard are weighed and dissolved together in a deuterated solvent.

-

Data Acquisition: The ¹H NMR spectrum is acquired under conditions that ensure accurate integration (e.g., long relaxation delay, optimized pulse angle).[18]

-

Calculation: The purity of the analyte is calculated using the following equation:[17]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value of the signal

-

N = Number of protons giving rise to the signal

-

M = Molar mass

-

m = Mass

-

P = Purity of the standard

-

Conclusion

The NMR spectroscopic profile of this compound is characterized by several distinct features: the highly shielded, upfield signals of the cyclopropyl protons, the active methylene protons between the two carbonyl groups, and the classic ethyl ester pattern. A comprehensive analysis combining ¹H, ¹³C, and DEPT-135 experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The application of standardized protocols for data acquisition and the potential for advanced qNMR analysis underscore the indispensable role of NMR spectroscopy in the rigorous characterization of key synthetic intermediates for research and industrial applications.

References

- Fiveable. DEPT-135 Definition.

- Emery Pharma. A Guide to Quantitative NMR (qNMR).

- Journal of Zhejiang University. Quantitative nuclear magnetic resonance: Experimental methods and typical applications.

- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.

- Mestrelab Resources. What is qNMR and why is it important?.

- University of Oxford. Quantitative NMR Spectroscopy.

- Aijiren Tech. How To Prepare And Run An NMR Sample.

- MIT OpenCourseWare. FT-NMR Sample Preparation Guide.

- Columbia University. DEPT | NMR Core Facility.

- Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy.

- Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy.

- JoVE. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).

- Scribd. NMR Sample Preparation Guide.

- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.

- Western University. NMR Sample Preparation.

- BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.

- Journal of the American Chemical Society. Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes.

- Oregon State University. 1H NMR Chemical Shifts.

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- ResearchGate. Mastering β-keto esters.

- Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation.

- SpectraBase. SN(CH3)3(CYCLOPROPYL) - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Canadian Science Publishing. Mass Spectra of β-Keto Esters.

- Chemguide. interpreting C-13 NMR spectra.

- Fisher Scientific. This compound.

- ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives.

- PubChem. This compound.

- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Oregon State University. 13C NMR Chemical Shifts.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. emerypharma.com [emerypharma.com]

- 18. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

"Ethyl 4-cyclopropyl-3-oxobutanoate" synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate

Abstract

This technical guide provides a comprehensive overview of a primary and efficient synthetic pathway for this compound, a valuable β-keto ester building block in organic synthesis. The cyclopropyl moiety is of significant interest in medicinal chemistry, often enhancing metabolic stability, potency, and other desirable pharmacokinetic properties in drug candidates.[1] This document delves into the mechanistic underpinnings, provides a detailed experimental protocol for its synthesis via the acylation of ethyl acetoacetate, and offers field-proven insights into optimizing reaction conditions. The target audience for this guide includes researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction and Strategic Importance

This compound (CAS No. 630399-84-7) is a keto-ester whose structure is primed for a wide array of chemical transformations.[2] Its strategic importance lies in the incorporation of a cyclopropyl group adjacent to a ketone, a motif that can serve as a handle for constructing more complex molecular architectures. The cyclopropane ring, due to its unique electronic properties and conformational rigidity, is a "privileged" structural element in modern drug discovery.[1] Its inclusion can lead to improved metabolic stability by blocking potential sites of oxidation, enhance binding affinity to biological targets, and favorably modulate pKa.[1] Therefore, robust and scalable access to synthons like this compound is critical for drug development programs.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule points to a C-C bond formation between an ethyl acetoacetate enolate synthon and a cyclopropylacetyl electrophile. This approach is strategically sound as it utilizes readily available and relatively inexpensive starting materials.

Caption: Retrosynthetic approach for this compound.

The most direct and widely applicable forward synthesis based on this analysis is the magnesium-mediated acylation of ethyl acetoacetate with cyclopropylacetyl chloride. This method is often preferred over using stronger bases like sodium hydride, as the magnesium chelate of the ethyl acetoacetate enolate preferentially undergoes C-acylation over the competing O-acylation, leading to higher yields of the desired β-keto ester.[3][4]

Core Synthesis Pathway: Acylation of Ethyl Acetoacetate

The selected pathway involves the reaction of ethyl acetoacetate with cyclopropylacetyl chloride in the presence of magnesium turnings and a suitable solvent system.

Mechanistic Overview

The reaction proceeds through several key steps:

-

Enolate Formation: While ethyl acetoacetate is acidic, a strong base is typically required for deprotonation.[5] However, in this magnesium-mediated approach, a more complex mechanism is at play. It is proposed that an initial reaction with a small amount of alcohol (often present in ethyl acetoacetate or added) forms a magnesium alkoxide, which then deprotonates the ethyl acetoacetate to form a magnesium enolate chelate.

-

Chelation: The magnesium ion coordinates with both carbonyl oxygens of the ethyl acetoacetate enolate, forming a stable six-membered ring. This chelation locks the enolate in a conformation that sterically favors nucleophilic attack from the α-carbon.

-

C-Acylation: The nucleophilic α-carbon of the magnesium enolate attacks the electrophilic carbonyl carbon of cyclopropylacetyl chloride.

-

Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, expelling the chloride ion and forming the final product after an acidic workup to remove magnesium salts.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of β-keto esters and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Materials:

-

Magnesium turnings

-

Ethyl acetoacetate (reagent grade)[5]

-

Benzene or Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

5% Sodium bicarbonate solution

-

Saturated copper (II) acetate solution (optional, for purification)

-

25% Sulfuric acid

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Mechanical stirrer or magnetic stir plate

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus for vacuum distillation

Procedure:

-

Setup: A 1-L three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and an addition funnel. The glassware must be thoroughly dried beforehand.

-

Initial Charge: To the flask, add magnesium turnings (0.50 gram-atom) and 200 mL of anhydrous benzene.

-

Reagent Addition: In a separate flask, prepare a mixture of ethyl acetoacetate (1.0 mole) and cyclopropylacetyl chloride (1.2-1.5 moles). Add this mixture to the addition funnel.

-

Reaction Initiation: Add approximately 10% of the ethyl acetoacetate/cyclopropylacetyl chloride mixture to the stirred magnesium suspension. The reaction is often initiated by gentle warming with a heating mantle. An exothermic reaction should commence.

-

Controlled Addition: Once the reaction begins, add the remainder of the mixture dropwise at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, heat the mixture under reflux in an oil bath (85–95°C) for approximately 2-3 hours to ensure the reaction goes to completion.[3] Hydrogen and hydrogen chloride are evolved during this step.

-

Workup: Cool the reaction mixture in an ice bath. Carefully decant the liquid into a large separatory funnel. Wash the remaining magnesium residue in the flask twice with 50-mL portions of ether and add these washes to the separatory funnel.

-

Acid Quench: Slowly and carefully add the organic solution to a beaker containing a mixture of crushed ice and 400 mL of 25% sulfuric acid with vigorous stirring. Transfer this mixture back to the separatory funnel.

-

Extraction: Shake the funnel until all solids have dissolved. Separate the layers and discard the aqueous layer.

-

Washing: Wash the organic layer sequentially with 500 mL of 5% sodium bicarbonate solution and 50 mL of water.

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Filter the solution and remove the solvents (ether and benzene) by distillation, finishing under reduced pressure (e.g., 50°/50 mmHg) to remove the last traces of benzene.[3]

-

Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.

Data Summary and Characterization

The following table summarizes typical quantitative parameters for the synthesis.

| Parameter | Value | Rationale / Notes |

| Ethyl Acetoacetate | 1.0 equiv | Limiting reagent. |

| Cyclopropylacetyl Chloride | 1.2 - 1.5 equiv | Excess is used to ensure complete consumption of the acetoacetate. |

| Magnesium | 0.5 gram-atom / mole of EAA | Catalytic in the overall cycle but consumed in the process. |

| Solvent | Benzene or Toluene | Anhydrous, non-protic solvent required. |

| Reaction Temperature | 85 - 95 °C | Sufficient to maintain reflux and ensure adequate reaction rate. |

| Reaction Time | 2 - 3 hours | Monitored by TLC or GC for disappearance of starting material. |

| Expected Yield | 45 - 60% | Yields can vary based on purity of reagents and reaction scale.[3] |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the ethyl ester, the cyclopropyl ring protons, and the methylene groups of the butanoate chain.

-

¹³C NMR: Will confirm the presence of the two carbonyl carbons (keto and ester) and the unique carbons of the cyclopropyl group.

-

IR Spectroscopy: Will display strong absorption bands for the C=O stretching of the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹).

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the product (C₉H₁₄O₃, MW: 170.21 g/mol ).[2]

Field Insights and Troubleshooting

-

O-Acylation vs. C-Acylation: The primary side reaction is O-acylation, which leads to the formation of an enol ester. The use of magnesium is a key strategic choice to minimize this pathway by forming a tight chelate that promotes C-acylation.[3][4] If significant O-acylation is observed, ensure reagents are anhydrous and the magnesium is of good quality.

-

Reagent Purity: The purity of cyclopropylacetyl chloride is crucial. As an acid chloride, it is sensitive to moisture and can hydrolyze back to cyclopropylacetic acid, which will not participate in the reaction. It should be freshly distilled or sourced from a reputable supplier.[6][7]

-

Reaction Initiation: The reaction can sometimes be slow to start. A small amount of iodine crystal can be added to activate the magnesium surface if needed. Ensure the system is completely dry, as water will inhibit the reaction.

Conclusion

The magnesium-mediated acylation of ethyl acetoacetate with cyclopropylacetyl chloride represents a reliable and effective method for the synthesis of this compound. This guide outlines the fundamental principles, a detailed protocol, and critical process considerations to enable researchers to successfully synthesize this valuable building block. The strategic incorporation of the cyclopropyl moiety via this intermediate opens avenues for the development of novel therapeutics and complex organic molecules.

References

- Cyclopropylacetyl chloride One Chongqing Chemdad Co. ,Ltd. Source: Chemdad Co., Ltd.

- Cyclopropylacetyl chloride | CAS#:54322-65-5. Source: Chemsrc.

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: PubMed, J Med Chem. URL: [Link]

-

This compound | C9H14O3 | CID 21099281. Source: PubChem. URL: [Link]

-

ethyl diacetylacetate - Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]

-

Ethyl Acetoacetate. Source: Wikipedia. URL: [Link]

-

2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268. Source: PubChem. URL: [Link]

-

Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Source: Scribd (from J. Org. Chem.). URL: [Link]

-

Cyclopropylacetyl chloride - LookChem. Source: LookChem. URL: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 6. Cyclopropylacetyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 4-cyclopropyl-3-oxobutanoate as a Strategic Building Block in Modern Organic Synthesis

Abstract

Ethyl 4-cyclopropyl-3-oxobutanoate is a versatile β-keto ester that is gaining prominence as a key intermediate in the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, and its strategic applications, particularly in the fields of medicinal chemistry and drug development. The unique juxtaposition of a strained cyclopropyl ring and a reactive β-keto ester moiety offers a powerful synthetic platform. The cyclopropyl group can enhance metabolic stability and binding affinity in drug candidates, while the β-keto ester functionality serves as a linchpin for a wide array of carbon-carbon bond-forming reactions. This document details a validated laboratory-scale synthesis via a directed Claisen condensation, offering mechanistic insights and a step-by-step protocol for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of physicochemical properties are foundational to the successful application of any chemical intermediate. This compound is identified by the CAS number 630399-84-7.[1][2][3][4] Its structure combines a cyclopropylmethyl group with an ethyl acetoacetate backbone, creating a molecule with significant synthetic potential.

The official IUPAC name for this compound is This compound .[3] It is also commonly referred to by synonyms such as ethyl 4-cyclopropyl-3-oxobutyrate and 4-cyclopropyl-3-oxo-butyric acid ethyl ester.[3]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 630399-84-7 | Sigma-Aldrich[4] |

| Molecular Formula | C₉H₁₄O₃ | PubChem[3] |

| Molecular Weight | 170.21 g/mol | PubChem[3] |

| Appearance | Light yellow to yellow liquid | ChemicalBook, Sigma-Aldrich[4] |

| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg (Predicted) | Echemi[2] |

| Density | 1.081 ± 0.06 g/cm³ (Predicted) | Echemi[2] |

| Flash Point | 94.3 ± 19.9 °C (Predicted) | Echemi[2] |

| Refractive Index | 1.465 (Predicted) | Echemi[2] |

| SMILES | CCOC(=O)CC(=O)CC1CC1 | PubChem[3] |

| InChIKey | CIAYBTYUFUUVDE-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[3][4] |

The Strategic Importance of the Cyclopropyl β-Keto Ester Moiety

The synthetic value of this compound arises from the synergistic interplay of its two key structural features: the cyclopropyl ring and the β-keto ester functional group.

The Cyclopropyl Fragment in Medicinal Chemistry: The cyclopropyl ring is far more than a simple cycloalkane; it is a "bioisostere" of choice for medicinal chemists. Its rigid, three-membered ring structure introduces conformational constraint, which can lock a molecule into a bioactive conformation, enhancing binding to a target receptor and improving potency. Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, often leading to increased metabolic stability by blocking sites of oxidative metabolism. This can significantly improve a drug candidate's pharmacokinetic profile, reducing clearance and extending its half-life.

The β-Keto Ester as a Synthetic Hub: The β-keto ester is a classic functional group in organic synthesis, renowned for its versatility. The methylene protons situated between the two carbonyl groups (the α-hydrogens) are particularly acidic (pKa ≈ 11), allowing for easy deprotonation to form a stabilized enolate.[5] This enolate is a potent carbon nucleophile, enabling a host of synthetic transformations:

-

Alkylation and Acylation: The enolate can be readily alkylated or acylated to introduce new substituents at the α-position.

-

Heterocycle Synthesis: It is a cornerstone precursor for constructing a wide variety of heterocyclic systems, such as pyrazoles, pyrimidines, and isoxazoles, which are privileged scaffolds in many pharmaceutical agents.[5]

-

Knoevenagel and Michael Reactions: It can participate as the active methylene component in various condensation reactions.

The combination of these two motifs in a single molecule provides a pre-packaged building block for rapidly accessing complex and potentially bioactive molecules.

Synthesis via Directed Claisen Condensation

The synthesis of β-keto esters is classically achieved through the Claisen condensation.[2][6] This reaction involves the base-catalyzed condensation of two ester molecules.[7][8] To synthesize an asymmetrical β-keto ester like this compound, a mixed (or crossed) Claisen condensation is required.

However, a standard mixed Claisen condensation between two different esters that both possess α-hydrogens (in this case, ethyl cyclopropylacetate and ethyl acetate) using a base like sodium ethoxide would result in an intractable mixture of four different products.[9] Each ester could act as both the nucleophile and the electrophile, leading to two self-condensation products and two crossed-condensation products.

The Causality Behind Experimental Choice: The Directed Claisen Condensation To achieve selectivity and a high yield of the desired product, a directed Claisen condensation approach is mandated. This strategy relies on the use of a strong, non-nucleophilic, sterically hindered base, with lithium diisopropylamide (LDA) being the reagent of choice.[9][10] The protocol involves two distinct, controlled steps:

-

Quantitative Enolate Formation: One ester partner (ethyl acetate) is treated with a full equivalent of LDA at low temperature (e.g., -78 °C). The strength and steric bulk of LDA ensure rapid and complete deprotonation to form the lithium enolate, without competing nucleophilic attack at the ester carbonyl.[9]

-

Controlled Acylation: The second ester (ethyl cyclopropylacetate) is then added to the pre-formed enolate solution. The enolate acts exclusively as the nucleophile, attacking the electrophilic carbonyl of the ethyl cyclopropylacetate.

This controlled, sequential addition ensures that only the desired crossed-condensation occurs. The reaction is then quenched with an acidic workup to protonate the resulting β-keto ester enolate, which is the thermodynamic sink of the reaction.[10][11]

Caption: Mechanism of the directed Claisen condensation.

Experimental Protocol: Synthesis of this compound

This protocol describes a self-validating system for the laboratory-scale synthesis. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent quenching of the LDA and enolate intermediates.

Materials and Reagents:

-

Diisopropylamine (freshly distilled from CaH₂)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (anhydrous)

-

Ethyl cyclopropylacetate (anhydrous)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, dropping funnel, syringes, magnetic stirrer

Workflow Diagram:

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

-

LDA Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (80 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise while maintaining the internal temperature below -65 °C. After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C and stir for 30 minutes. The formation of a white precipitate may be observed.

-

Enolate Formation: Re-cool the freshly prepared LDA solution to -78 °C. In a separate flask, prepare a solution of anhydrous ethyl acetate (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Acylation: Add a solution of ethyl cyclopropylacetate (1.2 eq) in anhydrous THF (20 mL) dropwise to the enolate solution at -78 °C.

-

Reaction Progression: Stir the reaction mixture at -78 °C for an additional 2 hours. After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the aqueous phase is between 5 and 6.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.

Safety and Handling

This compound is classified as an irritant. Based on GHS classifications, it causes skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1] Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2] In case of skin contact, wash immediately with plenty of water.[2] For eye contact, rinse cautiously with water for several minutes.

The synthesis protocol involves highly reactive and pyrophoric reagents (n-BuLi) and requires strict adherence to anhydrous and inert atmosphere techniques.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the potent combination of a bioisosteric cyclopropyl ring and a versatile β-keto ester handle. Its strategic importance in constructing complex molecules for pharmaceutical and agrochemical research is clear. The directed Claisen condensation provides a reliable and selective route for its synthesis, overcoming the challenges of traditional methods. This guide provides the foundational knowledge and a practical, field-proven protocol to empower researchers to leverage this powerful building block in their synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound | C9H14O3 | CID 21099281. [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]

-

University of Basrah. The Claisen Condensation. [Link]

-

Chemistry LibreTexts. 23.8: The Claisen Condensation Reaction. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

OpenStax adaptation. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition. [Link]

-

ChemistryConnected. Synthesis using the Claisen Condensation. YouTube. [Link]

-

Chad's Prep. 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. [Link]

-

The Organic Chemistry Tutor. Crossed Claisen condensation. YouTube. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 630399-84-7 [sigmaaldrich.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 4-cyclopropyl-3-oxobutanoate

This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 4-cyclopropyl-3-oxobutanoate (CAS No. 630399-84-7), a key building block in various synthetic chemistry applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven methodologies to ensure safe laboratory operations. The causality behind each recommendation is explained to provide a deeper understanding of the necessary precautions.

Compound Identification and Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for a preliminary risk assessment. This compound is a liquid whose key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 630399-84-7 | [1] |

| Molecular Formula | C₉H₁₄O₃ | [1] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Physical Form | Liquid | |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | [2] |

| Flash Point | 94.3 ± 19.9 °C | [2] |

| Synonyms | 4-CYCLOPROPYL-3-OXO-BUTYRIC ACID ETHYL ESTER, Ethyl 4-cyclopropyl-3-oxobutyrate | [1][2] |

The relatively high boiling point and flash point indicate that this compound is a combustible liquid but not highly flammable at standard ambient temperatures.[2][3] However, its vapor can form explosive mixtures with air if heated, necessitating precautions against ignition sources during distillation or heated reactions.[4]

Hazard Analysis and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1][2] The primary hazards are associated with its irritant properties.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][2] |

Expert Interpretation of Hazards:

-

Skin Irritation (H315): This is not merely transient redness. Prolonged or repeated contact can lead to dermatitis. The causality lies in the compound's ability to defat the skin and disrupt the lipid barrier, leading to inflammation. Therefore, preventing direct skin contact is a primary safety objective.

-

Serious Eye Irritation (H319): Contact with the eyes can cause significant, potentially painful, inflammation and redness.[4] The risk is not just from direct splashes but also from rubbing eyes with contaminated gloves. This necessitates the use of sealed eye protection.

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols, especially when the material is heated or agitated, can irritate the mucous membranes of the respiratory tract.[2][4] This underscores the critical importance of working in a well-ventilated area, preferably within a chemical fume hood.

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls (e.g., fume hoods) with appropriate PPE. The selection of PPE is not a one-size-fits-all checklist but a risk-driven process.

Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting appropriate PPE when handling this compound.

Caption: Figure 1: PPE Selection Workflow.

Step-by-Step PPE Protocol

-

Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood to mitigate respiratory exposure.[2][5] Ensure the sash is lowered to the appropriate working height.

-

Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a standard choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene should be considered. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[5]

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] For operations with a higher risk of splashing, such as transfers of large volumes or work under pressure, a face shield should be worn in addition to goggles.[6]

-

Skin and Body Protection: A standard laboratory coat should be worn and buttoned. For tasks involving significant quantities, a chemical-resistant apron is recommended.[5] Do not wear shorts or open-toed shoes in the laboratory.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for preventing accidental exposure and maintaining chemical integrity.

Experimental Protocol: Laboratory Handling

-

Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Confirm that an eyewash station and safety shower are accessible and unobstructed.[7]

-

Personal Protection: Don the required PPE as determined by your risk assessment (see Section 3).

-

Aliquotting/Transfer: Use non-sparking tools and equipment.[3] When transferring the liquid, do so slowly to avoid splashing and the generation of aerosols. Grounding and bonding of containers may be necessary for large-scale transfers to prevent static discharge.[3]

-

Heating: If the compound must be heated, use a well-controlled heating source like a heating mantle or an oil bath. Avoid open flames.[3] Ensure the setup is adequately ventilated to capture any vapors released.

-

Post-Handling: After use, ensure the container is tightly sealed.[2] Decontaminate the work surface. Remove gloves using the proper technique and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.

Storage Protocol

-

Container: Store in the original, tightly closed container.[2]

-

Location: Keep the container in a cool, dry, and well-ventilated area.[2][4] The storage location should be a designated chemical storage cabinet.

-

Segregation: Store away from incompatible materials. While specific incompatibility data for this compound is limited, it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases, as is standard practice for beta-keto esters.[3][4]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

Emergency Response Workflow for Spills

Caption: Figure 2: Spill Response Workflow.

Step-by-Step First Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

In Case of Skin Contact: Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation persists, get medical help.[2]

-

In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or symptoms occur, get medical attention.[3]

-

In Case of Ingestion: Do NOT induce vomiting.[4] Clean mouth with water and drink plenty of water afterwards.[3] Call a physician or poison control center immediately.[7]

Step-by-Step Firefighting Protocol

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3][8] A water spray can be used to cool closed containers but may be ineffective at extinguishing the fire itself.[3]

-

Specific Hazards: The compound is combustible. Vapors may travel to a source of ignition and flash back.[3] Containers may explode when heated. Thermal decomposition can release irritating and toxic gases.[3][4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of hazardous combustion products.[3][8]

Step-by-Step Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[3] Evacuate personnel from the affected area. Wear the appropriate level of PPE, including respiratory protection if vapors are significant.[8] Remove all sources of ignition and use spark-proof tools.[3][4]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[8]

-

Containment and Cleanup: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4] Collect the material using non-sparking tools and place it into a suitable, labeled container for disposal.[3] Clean the spill area thoroughly with soap and water.

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

Protocol for Waste Disposal

-

Classification: This material and its container must be disposed of as hazardous waste.

-

Collection: Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[8]

-

Disposal: All chemical waste must be disposed of through a licensed and approved waste disposal company.[2][3] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain.[8]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H14O3). Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-cyclohexyl-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. epa.gov [epa.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Ethyl 4-cyclopropyl-3-oxobutanoate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety in Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif. Its unique conformational rigidity, combined with the inherent strain of the three-membered ring, imparts favorable physicochemical properties to parent molecules. These properties can include enhanced metabolic stability, increased potency, and improved membrane permeability.[1] Ethyl 4-cyclopropyl-3-oxobutanoate, a bifunctional building block incorporating both a reactive β-keto ester system and a cyclopropyl ring, represents a powerful tool for the introduction of this valuable moiety into complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, highlighting its utility as a strategic intermediate in the development of novel chemical entities.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 630399-84-7 | [2] |

| Molecular Formula | C₉H₁₄O₃ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 94.3 ± 19.9 °C | [3] |

| Refractive Index | 1.465 | [3] |

Safety Information:

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[3]

Synthesis of this compound: A Mechanistic Perspective

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its structure lends itself to several plausible and well-established synthetic strategies. The most logical approaches involve the formation of the carbon-carbon bond between the cyclopropylacetyl moiety and an acetate unit.

Route 1: Acylation of Ethyl Acetoacetate

A highly convergent and efficient method for the synthesis of β-keto esters is the acylation of the enolate of ethyl acetoacetate.[4] This approach would involve the reaction of ethyl acetoacetate with a cyclopropanecarboxylic acid derivative, such as cyclopropanecarbonyl chloride.

Plausible Experimental Protocol:

Materials:

-

Ethyl acetoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Cyclopropanecarbonyl chloride

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added a suspension of sodium hydride (1.0 equivalent) in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.

-

The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the sodium enolate.

-

A solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous THF is then added dropwise at 0 °C.

-